(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone
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Overview
Description
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is an organic compound featuring a pyrrole ring, a phenyl group, and a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Biochemical Pathways
It’s worth noting that similar compounds have been found to interact with various biochemical pathways, influencing the function of key enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms to the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry explores this compound for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-chlorophenyl)methanone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-bromophenyl)methanone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methylphenyl)methanone
Uniqueness
The presence of the fluorophenyl group in (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone imparts unique electronic properties, enhancing its potential as a pharmacophore. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRRHNBZJVAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643030 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-09-5 |
Source
|
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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